L-Lysine-4,4,5,5-d4 hydrochloride

Description

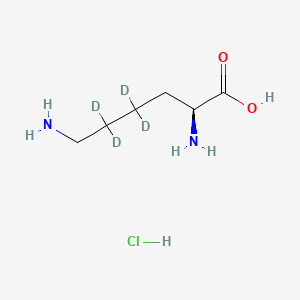

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2,6-diamino-4,4,5,5-tetradeuteriohexanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m0./s1/i1D2,2D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-UGJIAQRQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to L-Lysine-4,4,5,5-d4 Hydrochloride for Advanced Research Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the application and methodology of L-Lysine-4,4,5,5-d4 hydrochloride (L-Lysine-d4 HCl). This stable isotope-labeled amino acid is a powerful tool in quantitative proteomics and metabolomics, offering precision and reliability in complex biological analyses. This document provides an in-depth exploration of its properties, applications, and detailed protocols to empower your research endeavors.

Core Principles and Physicochemical Properties

L-Lysine-4,4,5,5-d4 hydrochloride is a deuterated form of the essential amino acid L-lysine, where four hydrogen atoms on the 4th and 5th carbon positions are replaced with deuterium atoms.[1] This isotopic substitution results in a mass shift of +4 Da compared to its unlabeled counterpart, without significantly altering its chemical properties.[2] This key characteristic allows it to be distinguished by mass spectrometry while behaving almost identically to natural lysine in biological systems.

Table 1: Physicochemical Properties of L-Lysine-4,4,5,5-d4 Hydrochloride

| Property | Value | Source(s) |

| Chemical Formula | C₆H₁₁D₄ClN₂O₂ | [3] |

| Molecular Weight | 186.67 g/mol | [3] |

| CAS Number | 284664-96-6 | [3] |

| Isotopic Purity | Typically ≥98 atom % D | [4] |

| Chemical Purity | Typically ≥98% | [3] |

| Form | Solid | [3] |

| Solubility | Highly soluble in water | [5] |

| Storage | Store at room temperature, protected from moisture. For long-term storage of solutions, -20°C or -80°C is recommended. | [4] |

Foundational Applications in Quantitative Mass Spectrometry

The primary utility of L-Lysine-d4 HCl lies in its application as an internal standard for quantitative mass spectrometry-based techniques. Its near-identical chemical behavior and distinct mass make it an ideal tool for two major applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and as an internal standard for targeted quantification.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful metabolic labeling strategy for quantitative proteomics.[6] In a typical 2-plex SILAC experiment, two populations of cells are cultured in media containing either the natural ("light") L-lysine or the "heavy" L-Lysine-d4. Over several cell divisions, the heavy isotope is incorporated into the entire proteome of the "heavy" cell population.[6] After experimental treatment, the "light" and "heavy" cell lysates are combined, and the proteins are digested. The resulting peptide pairs are chemically identical, co-elute during liquid chromatography, and are detected simultaneously by the mass spectrometer. The 4 Da mass difference allows for their differentiation and the accurate quantification of relative protein abundance.[2][7] L-Lysine-d4 is also frequently used as the "medium" label in 3-plex SILAC experiments, in conjunction with a "light" (unlabeled) and a "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine) label.

Diagram 1: The SILAC Workflow using L-Lysine-d4

A generalized workflow for a SILAC-based quantitative proteomics experiment.

Internal Standard for Targeted Quantitative Analysis

In targeted proteomics and metabolomics, L-Lysine-d4 HCl serves as an ideal internal standard for the accurate quantification of unlabeled L-lysine in various biological matrices such as plasma, serum, and tissue homogenates.[8][9] By spiking a known concentration of the labeled standard into a sample, variations in sample preparation, extraction efficiency, and instrument response can be normalized, leading to highly accurate and precise measurements.[10]

Diagram 2: Workflow for Targeted Quantification using L-Lysine-d4 as an Internal Standard

A streamlined workflow for the accurate quantification of L-Lysine.

Experimental Protocols

The following protocols are provided as a guide and should be optimized for specific experimental conditions and instrumentation.

Protocol for SILAC Labeling using L-Lysine-d4

Objective: To achieve complete metabolic incorporation of L-Lysine-d4 into the cellular proteome for quantitative proteomics.

Materials:

-

DMEM for SILAC (deficient in L-Lysine and L-Arginine)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Lysine (unlabeled)

-

L-Lysine-4,4,5,5-d4 hydrochloride

-

L-Arginine (unlabeled)

-

Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

Methodology:

-

Media Preparation:

-

Prepare "Light" and "Heavy" SILAC media. For 500 mL of media, supplement the base DMEM with 10% dFBS and 1% Penicillin-Streptomycin.

-

For the "Light" medium, add L-Lysine to a final concentration of 146 mg/L and L-Arginine to a final concentration of 84 mg/L.[6]

-

For the "Heavy" medium, add L-Lysine-4,4,5,5-d4 to a final concentration of approximately 148.7 mg/L (adjust for molecular weight difference) and L-Arginine to a final concentration of 84 mg/L.[6]

-

Sterile-filter the prepared media.

-

-

Cell Culture and Labeling:

-

Culture cells in either "Light" or "Heavy" SILAC medium for at least five to six cell doublings to ensure >97% incorporation of the stable isotope.[6]

-

Verify incorporation efficiency by mass spectrometry analysis of a small cell sample.

-

-

Protein Extraction and Digestion:

-

Harvest "Light" and "Heavy" labeled cells and wash with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Mix equal amounts of protein from the "Light" and "Heavy" lysates.

-

Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

-

Alkylate cysteine residues by adding iodoacetamide (IAA) to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

-

Dilute the protein mixture with ammonium bicarbonate buffer to reduce the denaturant concentration.

-

Digest the proteins with trypsin (mass spectrometry grade) at a 1:50 (trypsin:protein) ratio overnight at 37°C.[6]

-

Stop the digestion by adding formic acid.

-

Desalt the resulting peptide mixture using a C18 column.

-

-

LC-MS/MS Analysis:

-

Analyze the desalted peptides using a high-resolution mass spectrometer coupled with a nano-liquid chromatography system.

-

Acquire data in a data-dependent acquisition (DDA) mode to collect both MS1 scans for quantification and MS2 scans for peptide identification.

-

Protocol for Targeted Quantification of L-Lysine using L-Lysine-d4 as an Internal Standard

Objective: To accurately quantify the concentration of L-lysine in a biological sample.

Materials:

-

L-Lysine-4,4,5,5-d4 hydrochloride (for internal standard stock)

-

L-Lysine (for calibration standards)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Formic Acid (FA)

-

Ultrapure water

-

Biological matrix (e.g., plasma, serum)

Methodology:

-

Preparation of Standards and Internal Standard:

-

Prepare a stock solution of L-Lysine-d4 HCl in ultrapure water (e.g., 1 mg/mL).

-

Prepare a series of calibration standards of unlabeled L-lysine in the same biological matrix as the samples to be analyzed.

-

Prepare a working solution of the internal standard by diluting the stock solution to a concentration that yields a robust signal (e.g., 100 ng/mL).

-

-

Sample Preparation:

-

To a 50 µL aliquot of the sample (or calibration standard), add a fixed volume (e.g., 10 µL) of the internal standard working solution.

-

Perform protein precipitation by adding 3-4 volumes of ice-cold ACN or MeOH.[5]

-

Vortex thoroughly and incubate at -20°C for 20 minutes to facilitate protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis (e.g., 100 µL of 0.1% FA in water).

-

-

LC-MS/MS Analysis:

-

Use a suitable chromatography column for polar analytes, such as a HILIC column.[11]

-

Employ a gradient elution with mobile phases typically consisting of ACN and water with additives like formic acid or ammonium formate.[11]

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) to detect the specific precursor-to-product ion transitions for both L-lysine and L-Lysine-d4.

-

Table 2: Exemplary Mass Spectrometry Parameters for L-Lysine and L-Lysine-d4

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| L-Lysine | 147.1 | 84.1 | 15-25 |

| 130.1 | 10-20 | ||

| L-Lysine-4,4,5,5-d4 | 151.1 | 88.1 | 15-25 |

| 134.1 | 10-20 |

Note: These values are illustrative and should be optimized on the specific mass spectrometer being used.

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of L-lysine in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Synthesis and Quality Considerations

While detailed, proprietary synthesis methods for commercially available L-Lysine-4,4,5,5-d4 hydrochloride are not always publicly disclosed, the general approach involves the deuteration of a lysine precursor. This can be achieved through various chemical methods, such as catalytic hydrogen-deuterium exchange reactions.[12] It is crucial for researchers to obtain a certificate of analysis from the supplier, which should provide information on the isotopic enrichment and chemical purity of the compound. High isotopic purity (typically >98%) is essential to minimize interference from unlabeled or partially labeled species, ensuring the accuracy of quantitative measurements.

Troubleshooting and Expert Insights

-

Incomplete SILAC Labeling: If mass spectrometry analysis reveals a significant proportion of unlabeled peptides in the "heavy" sample, it indicates incomplete incorporation. Ensure that cells are cultured for a sufficient number of doublings in the SILAC medium. Also, verify the quality of the dialyzed FBS, as residual unlabeled amino acids can interfere with labeling.

-

Matrix Effects in Targeted Quantification: While stable isotope-labeled internal standards are excellent at compensating for matrix effects, significant ion suppression or enhancement can still impact sensitivity. Optimize sample preparation and chromatography to minimize these effects.

-

Chromatographic Shift: Although minimal, a slight chromatographic shift between the deuterated and non-deuterated analyte may be observed in some LC systems. This is generally not a concern for quantification but should be monitored.[13]

-

Stability of Deuterated Compounds: Deuterated compounds are generally stable. However, repeated freeze-thaw cycles of stock solutions should be avoided. Aliquoting stock solutions is recommended.

Conclusion

L-Lysine-4,4,5,5-d4 hydrochloride is an indispensable tool for modern life science research, enabling precise and accurate quantification in complex biological systems. By understanding its fundamental properties and employing robust, well-designed experimental protocols, researchers can leverage the power of stable isotope labeling to gain deeper insights into proteomics, metabolomics, and drug development. This guide provides a solid foundation for the successful implementation of L-Lysine-d4 HCl in your research, fostering scientific integrity and advancing our understanding of biological processes.

References

-

Sigma-Aldrich. L-Lysine-4,4,5,5-d4 hydrochloride 98 atom % D, 98% (CP).

-

NorthEast BioLab. Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis.

-

Thermo Fisher Scientific. SILAC Metabolic Labeling Systems.

-

Agilent Technologies. Methods for the Analysis of Underivatized Amino Acids by LC/MS.

-

Creative Biolabs. L-Lysine-2HCl, 4,4,5,5-D4 for SILAC.

-

Chen, X., Gu, S., Pan, S., & Bradbury, E. M. (2002). Use of Deuterium-Labeled Lysine for Efficient Protein Identification and Peptide de Novo Sequencing. Analytical Chemistry, 74(21), 5486–5493.

-

PubMed. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing.

-

Zhang, Y., et al. (2019). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-54.

-

Agilent Technologies. (2017). Methods for the Analysis of Underivatized Amino Acids by LC/MS.

-

MDPI. (2023). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan.

-

Alfa Chemistry. Internal Standards for Protein Quantification by LC-MS/MS.

-

Cambridge Isotope Laboratories, Inc. Stable Isotope-Labeled and Unlabeled Amino Acids.

-

Restek. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.

-

ACS Publications. Use of Deuterium-Labeled Lysine for Efficient Protein Identification and Peptide de Novo Sequencing.

-

BenchChem. The Application of L-Lysine-d4 in the Comprehensive Analysis of Post-Translational Modifications.

-

Creative Biolabs. L-Lysine-2HCl, 4,4,5,5-D4 for SILAC.

-

Oxford Academic. (2008). Stable isotopic labeling of proteins for quantitative proteomic applications.

-

Creative Proteomics. Lysine: Roles, Applications & Quantification in Biotech and Research.

-

ACS Publications. (2023). Isotopic Labeling-Enabled Chemical Proteomics Analysis Revealed Structural and Functional Features of Allysine Modifications in Mammalian Cells and Tissues.

-

PMC. (2020). Quantitative proteomics reveals extensive lysine ubiquitination and transcription factor stability states in Arabidopsis.

-

PMC. (2018). Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease.

-

Thermo Fisher Scientific. Thermo Scientific™ L-Lysine-2HCl, 4,4,5,5-D4 for SILAC.

-

bioRxiv. (2023). Deciphering the metabolic details of L-lysine toxicity in cyanobacteria.

-

PMC. (2016). Simultaneous detection of lysine metabolites by a single LC–MS/MS method: monitoring lysine degradation in mouse plasma.

-

PMC. (2023). l-Lysine supplementation affects dietary protein quality and growth and serum amino acid concentrations in rats.

-

ResearchGate. (2006). L-lysine acts like a partial 5-HT4 receptor antagonist and inhibits 5-HT mediated intestinal pathologies and anxiety in rats.

-

PubMed. (2024). L-lysine dietary supplementation for childhood and adolescent growth: Promises and precautions.

-

PubMed. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.

-

BenchChem. A Researcher's Guide to Isotopic Labels in Quantitative Proteomics: L-Lysine-d4 in Focus.

-

PMC. Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays.

-

MDPI. (2021). Efficient Production of Enantiopure d-Lysine from l-Lysine by a Two-Enzyme Cascade System.

-

PMC. (2023). The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds.

-

SciSpace. (2014). Discovery of lysine post-translational modifications through mass spectrometric detection.

-

PubMed. (1979). Enzymic synthesis of L-lysine from DL-alpha-amino-epsilon-caprolactam by new microbial strains.

-

C/D/N Isotopes. L-Lysine-4,4,5,5-d4 HCl.

-

BOC Sciences. Lysine in Protein Labeling and Analysis Research.

-

ResearchGate. Standard concentrations (μmol/L) and internal standards of amino acids, ceramides, LPCs, C0 and AcyCNs.

Sources

- 1. L-Lysine-2HCl, 4,4,5,5-D4 for SILAC - Creative Biolabs [creative-biolabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nebiolab.com [nebiolab.com]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 11. agilent.com [agilent.com]

- 12. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PMC [pmc.ncbi.nlm.nih.gov]

- 13. L-Lysine acts like a partial serotonin receptor 4 antagonist and inhibits serotonin-mediated intestinal pathologies and anxiety in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Role of Isotopic Labeling in Modern Research

An In-Depth Technical Guide to L-Lysine-d4 Hydrochloride: Properties, Applications, and Methodologies

In the landscape of quantitative biology and drug development, precision and accuracy are paramount. L-Lysine-d4 hydrochloride is a deuterated, stable isotope-labeled (SIL) form of the essential amino acid L-lysine.[1] While chemically analogous to its naturally occurring counterpart, its increased mass, due to the substitution of four hydrogen atoms with deuterium, makes it a powerful tool for mass spectrometry-based analytical techniques.[2] This guide provides a comprehensive overview of the chemical properties, core applications, and validated protocols for L-Lysine-d4 hydrochloride, designed for researchers, scientists, and drug development professionals. Its primary function is to serve as an internal standard, enabling precise quantification in complex biological matrices and facilitating quantitative proteomics through metabolic labeling.[3][4]

Core Chemical and Physical Properties

The fundamental characteristics of L-Lysine-d4 hydrochloride are summarized below. These properties are essential for its proper handling, storage, and application in experimental design.

| Property | Value | Source(s) |

| Chemical Name | L-Lysine-4,4,5,5-d4 hydrochloride | [5] |

| Synonyms | (S)-2,6-Diaminocaproic acid-4,4,5,5-d4 hydrochloride, Deuterated Lysine | [5] |

| CAS Number | 284664-96-6 | [1][5][6] |

| Molecular Formula | C₆H₁₁D₄ClN₂O₂ | [5][6] |

| Molecular Weight | 186.67 g/mol | [5][6] |

| Mass Shift | M+4 | [7] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 263-264 °C (decomposes) | [7] |

| Isotopic Purity | ≥98 atom % D | [5] |

| Optical Activity | [α]25/D +20.7°, c = 2 in 5 M HCl | [7] |

| Solubility | Soluble in water. The dihydrochloride form is soluble at 250 mg/mL with sonication.[2] | [2] |

The Rationale for Deuterium Labeling: A Mass-Based Distinction

The utility of L-Lysine-d4 hydrochloride stems from the principles of stable isotope labeling. By replacing four hydrogen atoms with their heavier deuterium isotopes, the molecule's mass is increased by approximately 4 Daltons. Critically, this substitution results in a compound that is, for most practical purposes, chemically and physically identical to the endogenous L-lysine. It co-elutes during liquid chromatography and exhibits similar ionization efficiency in a mass spectrometer's source.[4]

The key distinction is its mass-to-charge ratio (m/z), which is easily resolved by a mass spectrometer. This mass difference allows the labeled standard to be distinguished from the unlabeled analyte, forming the basis of its application as a perfect internal standard for quantification.[8]

Application 1: The Internal Standard in Quantitative Bioanalysis

In quantitative mass spectrometry, particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving high accuracy and precision.[4] The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis. L-Lysine-d4 hydrochloride is an ideal IS for the quantification of L-Lysine.

Causality in Protocol Design: The use of a stable isotope-labeled internal standard is considered the gold standard because its physicochemical properties so closely match the analyte of interest.[4] This near-identical behavior ensures that any loss of analyte during sample extraction, or any fluctuation in instrument response (ion suppression/enhancement), is mirrored by the IS. The ratio of the analyte's signal to the IS signal, rather than the absolute analyte signal, is used for quantification, thereby normalizing these variations and producing a highly reliable result.[9]

Workflow for L-Lysine Quantification using L-Lysine-d4 HCl as an Internal Standard

Caption: Workflow for bioanalytical quantification using a stable isotope-labeled internal standard.

Detailed Experimental Protocol

-

Preparation of Stock Solutions: Prepare a 1 mg/mL stock solution of L-Lysine-d4 hydrochloride in deionized water. From this, create a working internal standard solution (e.g., at 100 ng/mL) in the appropriate injection solvent (e.g., 90:10 acetonitrile:water).

-

Sample Spiking: To 50 µL of each biological sample (e.g., plasma), add 10 µL of the internal standard working solution.

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each sample to precipitate proteins. Vortex vigorously for 1 minute.

-

Clarification: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Sample Transfer: Carefully transfer the supernatant to a new 96-well plate or autosampler vial for analysis.

-

LC-MS/MS Analysis: Inject the sample onto an LC system equipped with a HILIC column for separation, as polar amino acids are well-retained by this method.[9] The eluent is directed to a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to monitor the specific parent-to-daughter ion transitions for both L-Lysine and L-Lysine-d4.

-

Data Analysis: Calculate the peak area ratio of the endogenous L-Lysine to the L-Lysine-d4 internal standard. Determine the concentration of L-Lysine in the samples by plotting these ratios against a standard calibration curve.

Application 2: Quantitative Proteomics via SILAC

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful metabolic labeling strategy for the quantitative comparison of proteomes.[3] In this approach, two cell populations are cultured in media that are identical except for one key component: one contains normal ("light") L-Lysine, while the other contains a heavy isotope-labeled version, such as L-Lysine-d4.

Causality in Protocol Design: Over several cell divisions, the "heavy" L-Lysine-d4 is fully incorporated into all newly synthesized proteins in one cell population.[3] Because the cells' metabolic machinery does not distinguish between the light and heavy forms, the proteome becomes completely labeled. When the cell populations are combined, the relative abundance of any given protein between the two samples can be determined with high accuracy by comparing the mass spectrometry signal intensities of the "light" and "heavy" peptide pairs. The known mass shift of 4 Da for each lysine residue in a peptide allows for unambiguous identification and quantification.[3]

Workflow for a Comparative SILAC Experiment

Caption: The SILAC workflow for quantitative proteomics comparing two cell populations.

Detailed Experimental Protocol

-

Cell Culture: Culture two populations of cells in specialized SILAC media deficient in lysine. Supplement one medium with normal L-Lysine ("light") and the other with L-Lysine-d4 hydrochloride ("heavy"). Culture for at least 5-6 cell divisions to ensure near-complete incorporation of the labeled amino acid.[3]

-

Experimental Treatment: Apply the desired experimental condition (e.g., drug treatment, growth factor stimulation) to one of the cell populations.

-

Harvest and Mix: Harvest the cells and count them accurately. Combine equal numbers of cells from the "light" and "heavy" populations.

-

Protein Extraction and Digestion: Lyse the combined cell pellet using a suitable lysis buffer (e.g., RIPA buffer).[3] Quantify the total protein concentration. Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide. Digest the protein mixture into peptides using a protease like trypsin overnight.[3]

-

Mass Spectrometry: Desalt the peptide mixture using a C18 column and analyze via high-resolution LC-MS/MS.[3] The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass by multiples of 4 Da, corresponding to the number of lysine residues.

-

Data Analysis: Use specialized software to identify the light and heavy peptide pairs and calculate the ratio of their signal intensities. This ratio directly reflects the relative abundance of the parent protein between the two original cell populations.

Handling, Storage, and Safety

Proper management of L-Lysine-d4 hydrochloride is essential to maintain its integrity and ensure laboratory safety.

-

Storage: The compound should be stored tightly sealed and protected from moisture.[2] For long-term stability, storage at 4°C is recommended.[2] If dissolved in a solvent, stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for 1 month to prevent degradation from repeated freeze-thaw cycles.[2]

-

Handling: While L-Lysine hydrochloride is not classified as a hazardous substance, standard laboratory precautions should be followed.[10] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. When handling the solid powder, avoid generating dust.[10] In case of eye or skin contact, rinse thoroughly with water.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations. Unused material should be treated as chemical waste.

Conclusion

L-Lysine-d4 hydrochloride is more than just a chemical reagent; it is a precision tool that enables robust and reproducible quantitative analysis in complex biological systems. Its role as a gold-standard internal standard in LC-MS/MS provides unparalleled accuracy in bioanalytical measurements, while its application in SILAC has revolutionized the field of quantitative proteomics. By understanding its core chemical properties and the rationale behind its use, researchers can confidently deploy this versatile compound to generate high-quality, quantifiable data in drug development, metabolomics, and fundamental biological research.

References

-

MedChemExpress. L-Lysine-d4 hydrochloride | Stable Isotope.

-

MedChemExpress. L-Lysine-d4 dihydrochloride | Stable Isotope.

-

Sigma-Aldrich. L-Lysine-4,4,5,5-d4 hydrochloride 98 atom % D, 98% (CP).

-

Millipore. L-lysine - Safety Data Sheet.

-

PubChem. DL-Lysine-4,4,5,5-d4 dihydrochloride.

-

LGC Standards. E-N-Methyl-L-lysine-D4 Hydrochloride.

-

Benchchem. The Application of L-Lysine-d4 in the Comprehensive Analysis of Post-Translational Modifications.

-

CP Lab Safety. L-Lysine-4, 4, 5, 5-d4 hydrochloride, min 98 atom% D, min 98%, 100 mg.

-

CRO SPLENDID LAB. L-Lysine-4,4,5,5-d4 Hydrochloride.

-

Cambridge Isotope Laboratories. L-Lysine·2HCl (4,4,5,5-D₄, 96-98%).

-

National Institutes of Health (NIH). Polarity-regulated derivatization-assisted LC-MS method for amino-containing metabolites profiling in gastric cancer.

-

Sigma-Aldrich. SAFETY DATA SHEET - L-Lysine monohydrochloride.

-

Google Patents. CN102766060B - Preparation method of D-lysine hydrochloride.

-

Crimson Publishers. Stable Labeled Isotopes as Internal Standards: A Critical Review.

-

Agilent. Methods for the Analysis of Underivatized Amino Acids by LC/MS.

-

PubMed. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation.

-

Cayman Chemical. Safety Data Sheet - L-Lysine (hydrochloride).

-

European Union Reference Laboratory. Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive.

-

Thermo Fisher Scientific. L-Lysine-2HCl, 4,4,5,5-D4 for SILAC.

-

Drugs.com. Lysine Uses, Side Effects & Warnings.

-

Google Patents. CN104478746A - Preparation method of DL-lysine.

-

Fisher Scientific. SAFETY DATA SHEET - L-Lysine Hydrochloride.

-

Carl ROTH. Safety Data Sheet: H-L-Lys-OH · HCl.

-

Scientific Laboratory Supplies. L-Lysine-4,4,5,5-d4 hydrochlor.

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. crimsonpublishers.com [crimsonpublishers.com]

- 5. calpaclab.com [calpaclab.com]

- 6. splendidlab.in [splendidlab.in]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. uprm.edu [uprm.edu]

An In-depth Technical Guide to Deuterated L-Lysine for Advanced Quantitative Mass Spectrometry

Abstract

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) has emerged as a cornerstone for accurate and robust quantitative proteomics.[1] This powerful technique relies on the metabolic incorporation of amino acids containing stable, non-radioactive isotopes into proteins during cell growth, enabling the precise comparison of protein abundance between different experimental conditions.[1] Among the repertoire of isotopically labeled amino acids, deuterated L-Lysine, particularly L-Lysine-d4, holds a significant position, especially in multiplexed quantitative experiments. This technical guide provides a comprehensive overview of the principles, applications, and best practices for utilizing deuterated L-Lysine in mass spectrometry-based proteomics. It is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for high-fidelity quantitative protein analysis.

The Principle of Metabolic Labeling with Deuterated L-Lysine

The fundamental concept of SILAC is elegantly simple: to create a "heavy" and a "light" version of the proteome that can be distinguished by a mass spectrometer.[1] This is achieved by growing two populations of cells in media that are identical except for the isotopic composition of specific essential amino acids.[2] For the "light" population, the medium contains the natural, unlabeled versions of amino acids like L-Lysine. For the "heavy" population, the medium is supplemented with an isotopically labeled version, such as deuterated L-Lysine.

Over several cell divisions, the labeled amino acids are incorporated into newly synthesized proteins, resulting in a proteome where virtually all instances of that amino acid are in their "heavy" form.[3] Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The populations are then combined at an early stage, typically before cell lysis, which is a key advantage of the SILAC methodology.[4] This early mixing minimizes experimental variability that can be introduced during sample preparation.[4]

When the combined protein sample is digested, typically with trypsin which cleaves at the C-terminus of lysine and arginine residues, the resulting peptides will exist in pairs: a "light" peptide from the control sample and a "heavy" peptide from the experimental sample.[1][4] These peptide pairs are chemically identical but differ in mass due to the incorporated stable isotopes. This mass difference is readily detected by a mass spectrometer, and the ratio of the signal intensities of the heavy and light peptide pairs directly reflects the relative abundance of the protein in the two samples.[5]

Why L-Lysine?

L-Lysine is a common choice for SILAC experiments for several key reasons:

-

Essential Amino Acid: L-Lysine is an essential amino acid for most mammalian cells, meaning they cannot synthesize it de novo and must obtain it from the culture medium. This ensures efficient and complete incorporation of the labeled lysine.

-

Trypsin Digestion: Trypsin is the most commonly used protease in proteomics.[1] It specifically cleaves peptide bonds C-terminal to lysine and arginine residues. This ensures that nearly every tryptic peptide (with the exception of the C-terminal peptide of the protein) will contain at least one labeled amino acid, making it quantifiable.[1][4]

Deuterated L-Lysine in the Context of Isotopic Labeling

While various isotopes can be used to label amino acids (e.g., ¹³C, ¹⁵N), deuterium (²H) offers a distinct set of properties. The most commonly used form of deuterated lysine is L-Lysine-d4 (4,4,5,5-D4 L-lysine), where four hydrogen atoms on the lysine side chain are replaced with deuterium.[6][7][8]

Mass Shift and Multiplexing

The primary characteristic of an isotopic label is the mass shift it imparts on a peptide. This shift allows for the differentiation of peptides from different experimental conditions within the same mass spectrometry run. The nominal mass shifts for various commonly used labeled lysines are summarized in the table below.

| Labeled Amino Acid | Isotopic Composition | Common Abbreviation | Nominal Mass Shift (Da) |

| L-Lysine | Natural Abundance | K0 | 0 |

| L-Lysine-d4 | 4 Deuterium atoms | K4 / D4-Lys | 4 |

| L-Lysine-¹³C₆ | 6 Carbon-13 atoms | K6 / ¹³C₆-Lys | 6 |

| L-Lysine-¹³C₆,¹⁵N₂ | 6 Carbon-13, 2 Nitrogen-15 atoms | K8 / ¹³C₆,¹⁵N₂-Lys | 8 |

Table 1: Comparison of common isotopic labels for L-Lysine and their corresponding mass shifts.[9]

L-Lysine-d4, with its +4 Da mass shift, is frequently employed as a "medium" label in triple SILAC experiments.[9] This allows for the simultaneous comparison of three different experimental states (e.g., control, low dose, high dose) in a single experiment, enhancing throughput and reducing inter-experimental variability.[1]

The Deuterium Isotope Effect: A Critical Consideration

A key consideration when using deuterium-labeled compounds is the potential for a chromatographic shift, known as the "deuterium isotope effect".[9] This phenomenon can cause deuterated peptides to elute slightly earlier from a reverse-phase liquid chromatography (LC) column compared to their non-deuterated counterparts.[9] This can potentially impact the accuracy of quantification if the elution profiles of the "light" and "medium" peptides are not sufficiently co-eluted and properly integrated. However, studies have shown that while a slight retention time shift can be observed, it may not have a significant effect on quantification, especially when the samples are mixed in equal ratios.[9]

Experimental Workflow: A Self-Validating System

A well-designed SILAC experiment using deuterated L-Lysine should be approached as a self-validating system. Each step is critical for ensuring the accuracy and reproducibility of the final quantitative data.

Cell Culture and Metabolic Labeling

-

Cell Line Selection: The chosen cell line should ideally be auxotrophic for lysine. If not, it is crucial to ensure that the endogenous synthesis of lysine is suppressed by its presence in the culture medium.

-

Media Preparation: Two types of media are required:

-

"Light" Medium: Standard cell culture medium containing natural ("light") L-Lysine.

-

"Medium" Medium: Identical medium, but with the light L-Lysine replaced by L-Lysine-d4.

-

Note on Serum: It is imperative to use dialyzed fetal bovine serum (FBS) to remove the endogenous, unlabeled amino acids that would otherwise compete with the labeled amino acids and prevent complete incorporation.[10]

-

-

Adaptation Phase: Cells must be cultured for a sufficient number of cell divisions (typically at least 5-6) in the respective SILAC media to ensure near-complete (>95%) incorporation of the labeled amino acids into the proteome.[5] The degree of incorporation should be verified by mass spectrometry before proceeding with the main experiment.

-

Experimental Phase: Once full incorporation is confirmed, the experimental treatment (e.g., drug administration) is applied to one of the cell populations, while the other serves as the control.

Sample Preparation and Mass Spectrometry

-

Cell Lysis: The combined cell populations are lysed using a suitable lysis buffer.

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard protein assay.

-

Protein Digestion: The protein mixture is digested with trypsin to generate peptides.

-

LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer will detect the "light" and "medium" peptide pairs.

Data Analysis

Specialized software is used to analyze the mass spectrometry data. The software identifies the peptide pairs and calculates the ratio of the peak intensities for the "medium" and "light" peptides. This ratio provides a quantitative measure of the change in protein abundance between the experimental and control conditions. It is crucial to apply appropriate statistical analysis to determine the significance of the observed changes.

Applications in Research and Drug Development

The use of deuterated L-Lysine in quantitative proteomics has a wide range of applications, including:

-

Elucidating Signaling Pathways: SILAC can be used to quantify changes in protein abundance and post-translational modifications in response to stimuli, helping to map signaling networks.[1]

-

Drug Target Identification: By comparing the proteomes of cells treated with a drug versus untreated cells, researchers can identify proteins whose expression levels are altered, providing clues to the drug's mechanism of action and potential off-target effects.[1]

-

Biomarker Discovery: Comparing the proteomes of healthy and diseased tissues or cells can lead to the identification of proteins that are differentially expressed, which may serve as biomarkers for diagnosis or prognosis.

-

Understanding Disease Mechanisms: SILAC can provide insights into the molecular changes that occur in various diseases, from cancer to neurodegenerative disorders.

-

Pharmacokinetic Studies: While less common for whole-proteome studies, deuterated amino acids can be used as tracers to study the metabolic fate of specific proteins or peptides. The incorporation of deuterium can also affect the pharmacokinetic and metabolic profiles of drugs.[11]

Advanced Considerations

-

Arginine-to-Proline Conversion: In some cell lines, a metabolic conversion of arginine to proline can occur. If using labeled arginine in combination with deuterated lysine, this can lead to inaccuracies in quantification. Adding unlabeled proline to the medium can help to suppress this conversion.[10]

-

De Novo Peptide Sequencing: The known mass difference introduced by deuterated lysine can aid in de novo peptide sequencing by helping to distinguish between N- and C-terminal fragment ions in MS/MS spectra.[12][13]

Conclusion

Deuterated L-Lysine is a valuable tool in the quantitative proteomics toolbox. When used within the robust framework of SILAC, it enables highly accurate and reproducible quantification of changes in protein expression. By understanding the underlying principles, carefully designing experiments, and being aware of potential challenges such as the deuterium isotope effect, researchers can unlock the full potential of this technique to gain deeper insights into complex biological systems and accelerate the drug development process.

References

-

Chen, X., et al. (2002). Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. PubMed. [Link]

-

Ross, F. L., et al. (2013). Native SILAC: Metabolic Labeling of Proteins in Prototroph Microorganisms Based on Lysine Synthesis Regulation. PubMed Central. [Link]

-

Chen, X., et al. (2002). Use of Deuterium-Labeled Lysine for Efficient Protein Identification and Peptide de Novo Sequencing. ACS Publications. [Link]

-

Rasmussen, M., et al. (2008). Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Applied to Quantitative Proteomics of Bacillus subtilis. ACS Publications. [Link]

-

Papes, F., et al. (2012). Lysine metabolism in mammalian brain: an update on the importance of recent discoveries. PubMed Central. [Link]

-

SILAC for Improved Mass Spectrometry & Quantitative Proteomics. G-Biosciences. [Link]

-

Incorporation of 13C6 L-lysine into proteins at various time points. ResearchGate. [Link]

-

Quantitative analysis of SILAC data sets using spectral counting. PubMed Central. [Link]

-

Grove, J. A., et al. (1969). The metabolism of D- and L-lysine specifically labeled with 15N. PubMed. [Link]

-

The Power of Deuterated Peptides: A New Wave in Drug Development. LifeTein. [Link]

-

Stable Deuterium Labeling of Histidine-Rich Lysine-Based Dendrimers. MDPI. [Link]

-

Discovery of lysine post-translational modifications through mass spectrometric detection. [Link]

-

Cell Culture in SILAC media. [Link]

-

SILAC Amino Acids. Silantes. [Link]

-

SILAC Media. Athena Enzyme Systems. [Link]

-

Deuterated lysines. Shown are structures of all lysines used in this study. ResearchGate. [Link]

-

Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer's disease. PubMed Central. [Link]

-

Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation. PubMed Central. [Link]

-

Improved SILAC quantification with data independent acquisition to investigate bortezomib-induced protein degradation. bioRxiv. [Link]

-

Chemoenzymatic Synthesis of Poly-l-lysine via Esterification with Alcohol in One-Pot. National Institutes of Health. [Link]

-

The lysine degradation pathway analyzed with 1H-NMR-targeted metabolomics of MG63 cells on poly(l-lactide)-based scaffolds. PubMed Central. [Link]

-

Exploring the Conformational Landscape of Poly(l-lysine) Dendrimers Using Ion Mobility Mass Spectrometry. ACS Publications. [Link]

-

Nε-acetyl-β-lysine or glycine betaine as compatible solutes in response to increasing ammonia in Methanoculleus sp strains. Oxford Academic. [Link]

-

Deuteration of proteins boosted by cell lysates: high-resolution amide and Hα magic-angle-spinning (MAS) NMR without the reprotonation bottleneck. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. ckgas.com [ckgas.com]

- 3. researchgate.net [researchgate.net]

- 4. isotope.com [isotope.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - US [thermofisher.com]

- 7. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. usherbrooke.ca [usherbrooke.ca]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The deuterium difference: A technical guide to L-Lysine-4,4,5,5-d4 in advanced metabolic research

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Static Snapshots – Embracing Metabolic Dynamics with L-Lysine-4,4,5,5-d4

In the intricate landscape of cellular biology, understanding the dynamic nature of the proteome and its metabolic underpinnings is paramount to unraveling disease mechanisms and developing effective therapeutics. Static measurements of protein or metabolite levels provide only a fleeting glimpse of a highly dynamic system. To truly comprehend cellular function, we must measure the rates of synthesis, degradation, and flux through metabolic pathways. Stable isotope tracers have emerged as an indispensable tool for these dynamic measurements, and among them, L-Lysine-4,4,5,5-d4, a deuterated variant of the essential amino acid L-lysine, offers unique advantages for researchers in quantitative proteomics and metabolic flux analysis.

This technical guide provides an in-depth exploration of the applications of L-Lysine-4,4,5,5-d4 in metabolic research. Moving beyond a simple recitation of protocols, this guide, from the perspective of a seasoned application scientist, delves into the causality behind experimental choices, the validation of methodologies, and the interpretation of the rich datasets generated. We will explore its central role in Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC), its application in tracing metabolic pathways, and its utility in dissecting the complex world of post-translational modifications.

The Foundation: Principles of Stable Isotope Labeling and the Merits of Deuterium

Stable isotope labeling is a powerful technique that involves the introduction of a non-radioactive, "heavy" isotope of an element into a biological system.[1] These heavy isotopes are incorporated into newly synthesized molecules, which can then be distinguished from their "light" counterparts by mass spectrometry.[1] This mass difference allows for the precise quantification of the relative abundance of molecules from different experimental conditions or the rate at which they are synthesized and degraded.

L-Lysine is an ideal candidate for these studies due to its essential nature in most mammalian cells, meaning it must be acquired from the culture medium, and its frequent occurrence in proteins.[2] The use of deuterium (d), a stable isotope of hydrogen, in L-Lysine-4,4,5,5-d4 offers several key advantages:

-

Significant Mass Shift: The four deuterium atoms provide a +4 Dalton (Da) mass shift, which is readily resolved by modern mass spectrometers.[3]

-

Minimal Perturbation: Deuterium is biochemically very similar to hydrogen, minimizing any potential isotope effect on cellular metabolism.

-

Cost-Effectiveness: Deuterated compounds can often be more economical to synthesize than their ¹³C or ¹⁵N counterparts.

However, a potential consideration when using deuterated compounds is the slight chromatographic shift that can sometimes be observed in reversed-phase liquid chromatography, an effect that needs to be accounted for during data analysis.[3]

Core Application: Quantitative Proteomics with SILAC

Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC) is a cornerstone of quantitative proteomics, enabling the accurate comparison of protein abundance between different cell populations.[4] In a typical SILAC experiment, two or more cell populations are cultured in media containing different isotopic forms of an essential amino acid, such as lysine.[4] One population is grown in "light" medium containing the natural isotope, while the other(s) are grown in "heavy" medium containing a stable isotope-labeled version.[4] L-Lysine-4,4,5,5-d4 is frequently employed as a "medium" label in triplex SILAC experiments, alongside a "light" (unlabeled) and a "heavy" (e.g., ¹³C₆,¹⁵N₂-Lysine) label, allowing for the comparison of three different experimental conditions in a single experiment.[5][6]

Experimental Workflow for a 3-Plex SILAC Experiment

The following diagram outlines the key steps in a typical triplex SILAC experiment utilizing L-Lysine-d4.

Sources

- 1. Dynamic SILAC to Determine Protein Turnover in Neurons and Glia | Springer Nature Experiments [experiments.springernature.com]

- 2. Benchmarking SILAC Proteomics Workflows and Data Analysis Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. patofyziologie.lf1.cuni.cz [patofyziologie.lf1.cuni.cz]

- 5. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Guide: Quantifying Proteome Dynamics with L-Lysine-d4

A Senior Application Scientist's Guide to Tracer-Based Protein Synthesis Studies

Executive Summary

The cellular proteome is a dynamic entity, with the rates of protein synthesis and degradation dictating cellular function, adaptation, and fate. Measuring these dynamics provides a deeper level of biological insight than static protein abundance measurements alone. Stable Isotope Labeling with Amino Acids (SILAC) has emerged as a powerful technique for this purpose, and the use of deuterated amino acids, specifically L-Lysine-d4 (Lys-d4), offers a robust and cost-effective method for tracing newly synthesized proteins. This guide provides a comprehensive technical overview of the principles, experimental design, core protocols, and data analysis considerations for employing L-Lysine-d4 as a tracer in quantitative proteomics, aimed at researchers and drug development professionals seeking to interrogate protein turnover.

The Dynamic Proteome: Beyond Static Abundance

A cell's response to stimuli, disease progression, or therapeutic intervention is fundamentally governed by changes in its proteome. While traditional proteomics excels at quantifying relative protein abundance at a single time point, it fails to capture the underlying kinetics of protein synthesis and degradation. Measuring these rates, collectively known as protein turnover, is critical for understanding:

-

Mechanism of Action: How a drug affects the synthesis or degradation pathways of its target and off-target proteins.

-

Disease Pathophysiology: Whether a disease state is characterized by altered synthesis or clearance of specific proteins.

-

Cellular Adaptation: How cells remodel their proteome in response to stress, signaling, or environmental changes.

Tracer-based methodologies, which introduce a "heavy" labeled version of an essential amino acid into the cellular environment, allow for the direct measurement of newly synthesized proteins over time, providing a kinetic snapshot of the proteome.

Principle of Isotopic Labeling with L-Lysine-d4

The core principle involves replacing the standard ("light") L-Lysine in cell culture media or animal diet with L-Lysine labeled with four deuterium atoms (L-Lysine-d4).

-

Incorporation: As cells translate mRNA into protein, the ribosome does not distinguish between the light and heavy isotopes of lysine. Therefore, all newly synthesized proteins will incorporate L-Lysine-d4 at every lysine position.

-

Mass Shift: This incorporation results in a predictable mass increase for every lysine residue in a newly synthesized peptide. The mass difference between the heavy (d4) and light (d0) lysine is approximately 4.025 Da.

-

Mass Spectrometry Detection: Following protein extraction and digestion (typically with trypsin, which cleaves after lysine and arginine), the resulting peptide mixture is analyzed by high-resolution mass spectrometry. The instrument can distinguish between the "light" peptides from pre-existing proteins and the "heavy" peptides from newly synthesized proteins based on their mass-to-charge (m/z) ratio.

-

Quantification: The relative abundance of the heavy to light peptide signals over time is used to calculate the rate of protein synthesis.

L-Lysine-d4: The Tracer of Choice

Biochemical Rationale for Lysine

Lysine is an ideal choice for protein labeling for several key reasons:

-

Essential Amino Acid: Lysine is one of the nine essential amino acids, meaning mammalian cells cannot synthesize it de novo.[1] This is a critical requirement, as it ensures that the cellular pool of lysine is derived exclusively from the external medium, allowing for complete and predictable labeling.

-

High Abundance: Lysine is a relatively common amino acid in most proteins, ensuring that a majority of proteins will incorporate the label.[]

-

Trypsin Digestion: The most common enzyme used in proteomics sample preparation is trypsin, which cleaves the peptide backbone C-terminal to lysine and arginine residues. This ensures that most resulting peptides (except the C-terminal peptide of the original protein) will contain exactly one lysine or arginine, simplifying quantitative analysis.[3]

-

Reactive Side Chain: The primary amine group on lysine's side chain makes it a frequent site for post-translational modifications (PTMs) like ubiquitination and acetylation.[][4][5][6] Using labeled lysine allows for the study of the turnover of these modified protein populations.[4]

The Deuterium (d4) Advantage

While isotopes of carbon (¹³C) and nitrogen (¹⁵N) are also used, deuterium-labeled lysine (specifically L-Lysine-d4) offers distinct advantages:

-

Cost-Effectiveness: Deuterium labeling is generally less expensive than ¹³C and ¹⁵N labeling.

-

Minimal Chromatographic Shift: L-Lysine-d4 is chemically almost identical to its light counterpart.[7] This results in negligible differences in retention time during liquid chromatography (LC), meaning the heavy and light peptide pairs co-elute, which is essential for accurate quantification.[4]

-

Sufficient Mass Shift: The 4 Da mass shift provided by the four deuterium atoms is large enough to be easily resolved by modern mass spectrometers, preventing spectral overlap between the light and heavy isotopic envelopes.[3][8]

Experimental Design & Key Considerations

A successful protein turnover experiment requires careful planning. The narrative of the experiment—the biological question being asked—should dictate the parameters.

In Vitro Labeling (Cell Culture)

This is the most common application. Cells are grown in a lysine-deficient medium supplemented with either light L-Lysine (for the control or baseline state) or heavy L-Lysine-d4 (for the experimental state or time course).

-

Full vs. Pulse Labeling:

-

Full Labeling (Classic SILAC): Cells are grown for at least 6-7 doublings in heavy media to ensure >98% incorporation into the entire proteome.[9] This is ideal for comparing the proteomes of two different cell states (e.g., treated vs. untreated).[10]

-

Pulse Labeling (Dynamic SILAC): Cells are grown in light media and then acutely switched to heavy media. Samples are collected at various time points after the switch. This "pulse" of heavy lysine allows for the direct measurement of protein synthesis rates.[8]

-

Key Parameters & Self-Validating Controls

-

Amino Acid Concentration: The concentration of L-Lysine-d4 in the medium should match that of standard culture media to avoid artifacts. For DMEM, this is typically around 146 mg/L (or 0.8 mM).[9]

-

Dialyzed Serum: It is critical to use dialyzed fetal bovine serum (FBS). Standard FBS contains high levels of light amino acids, which would dilute the heavy label and prevent efficient incorporation.[9][11]

-

Labeling Duration: For dynamic SILAC, the time points should be chosen to capture the synthesis rates of interest. Highly dynamic proteins may show significant incorporation within minutes to hours, while stable, long-lived proteins may require 24-72 hours.

-

Confirmation of Incorporation: Before starting a large-scale experiment, it is best practice to run a small pilot study. Lyse a small pellet of cells after 24-48 hours of labeling, digest, and analyze by MS to confirm that heavy lysine is being efficiently incorporated into abundant proteins.

Core Protocol: A Dynamic SILAC Workflow

This protocol outlines a typical pulse-SILAC experiment to measure protein synthesis rates in cultured mammalian cells.

Materials & Reagents

-

Cell Line: Any adherent or suspension cell line compatible with DMEM or RPMI-based media.

-

SILAC Media: Lysine and Arginine-deficient DMEM/RPMI.

-

Supplements: Dialyzed FBS, GlutaMAX™, Penicillin-Streptomycin.

-

Isotopically Labeled Amino Acids:

-

L-Lysine (Light)

-

L-Lysine-d4 (Heavy)

-

L-Arginine (Light) - Note: Arginine is included to control for arginine-to-proline conversion that can occur in some cell lines.

-

-

Cell Culture Plastics: T-75 flasks or 10 cm dishes.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Digestion: DTT, Iodoacetamide (IAA), Trypsin (mass spectrometry grade).

-

Peptide Cleanup: C18 desalting columns.

Step-by-Step Experimental Protocol

Phase 1: Cell Adaptation & Expansion

-

Adaptation: Culture cells for at least two passages in "light" SILAC medium (DMEM supplemented with light Lysine and light Arginine) to ensure they are fully adapted to the custom medium.

-

Expansion: Seed cells in multiple identical flasks or plates. Grow them to ~70-80% confluency in the light medium. This creates a synchronized starting population of "light" labeled proteomes.

Phase 2: The Isotopic Pulse 3. Time Zero (T=0): Harvest the first plate/flask. This sample represents the proteome before the introduction of the heavy label and serves as a crucial negative control. 4. Media Switch: For the remaining plates, aspirate the light medium, wash once with pre-warmed PBS, and add pre-warmed "heavy" SILAC medium (DMEM supplemented with L-Lysine-d4 and light Arginine). 5. Time Course Collection: Harvest cells at subsequent time points (e.g., T=2, 4, 8, 12, 24 hours) by washing with ice-cold PBS and lysing directly on the plate.

Phase 3: Sample Preparation for Mass Spectrometry 6. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. 7. Mixing (Optional but Recommended): For improved quantitative accuracy, an equal amount of protein from a "fully heavy" labeled reference sample can be spiked into each time point sample. This provides an internal standard for normalization. 8. Reduction & Alkylation: Reduce disulfide bonds by adding DTT and incubating. Alkylate cysteine residues by adding IAA and incubating in the dark. 9. In-Solution Digestion: Dilute the sample to reduce the denaturant concentration. Add sequencing-grade trypsin and incubate overnight at 37°C. 10. Desalting: Acidify the digest and clean up the peptides using a C18 desalting column to remove salts and contaminants. 11. LC-MS/MS Analysis: Analyze the purified peptides on a high-resolution Orbitrap or Q-TOF mass spectrometer coupled to a nano-flow liquid chromatography system.

Experimental Workflow Diagram

Caption: Dynamic SILAC workflow for measuring protein synthesis.

Data Analysis & Interpretation

The Signature Mass Shift

The foundational data is the mass spectrum of a given peptide. A peptide that existed before the media switch will appear as a single isotopic envelope at its "light" mass. A peptide synthesized after the switch will appear at a mass shifted by +4.025 Da for each lysine it contains. At intermediate time points, both light and heavy forms will be present.

Data Processing

Specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) is required for analysis.[12] The key steps are:

-

Peptide Identification: MS/MS fragmentation spectra are matched against a protein sequence database to identify the peptides.[13]

-

Feature Detection: The software identifies the paired "light" and "heavy" isotopic envelopes for each identified peptide across the LC elution profile.

-

Quantification: The area under the curve for both the heavy and light peptide peaks is integrated to determine the H/L (Heavy/Light) ratio.

Calculation of Synthesis Rate (k_s)

The fraction of a protein population that is newly synthesized (fraction_new) at a given time (t) can be calculated from the H/L ratio:

fraction_new = H / (H + L)

The rate of synthesis (k_s) can be determined by fitting the fraction_new values over the time course to a first-order kinetic model:

fraction_new(t) = 1 - e^(-k_s * t)

This calculation provides the synthesis rate constant for each individual protein, allowing for a proteome-wide view of synthesis dynamics.[14]

Data Visualization Diagram

Caption: Bioinformatic workflow for calculating protein synthesis rates.

Quantitative Data Summary

| Parameter | Value | Description |

| Tracer | L-Lysine-d4 | 4x Deuterium labeled Lysine |

| Chemical Formula | C₆H₁₀D₄N₂O₂ | |

| Mass Shift per Lysine | +4.0251 Da | Mass difference between heavy and light lysine. |

| Typical Media Conc. | ~146 mg/L (0.8 mM) | Standard concentration in DMEM.[9] |

| Required Serum Type | Dialyzed FBS | Essential to remove endogenous light amino acids.[9][11] |

| Typical Labeling Time | 2 - 48 hours | Dependent on the turnover rate of proteins of interest. |

References

-

ResearchGate. Processes that affect amino acid labeling in presence of labeled water. Available from: [Link]

-

Zhang, Z., et al. (2024). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Nature Communications. Available from: [Link]

-

Chen, S. H., et al. (2002). Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing. Analytical Biochemistry. Available from: [Link]

-

Li, G. W., Burkhardt, D., Gross, C., & Weissman, J. S. (2014). Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources. Cell. Available from: [Link]

-

MDPI. Bioinformatics Methods for Mass Spectrometry-Based Proteomics Data Analysis. Available from: [Link]

-

IROA Technologies. How Amino Acid Internal Standards Boost Mass Spec Accuracy. Available from: [Link]

-

Fang, L., et al. (2012). Defining Dynamic Protein Interactions Using SILAC-Based Quantitative Mass Spectrometry. Methods in Molecular Biology. Available from: [Link]

-

ResearchGate. Identification of Racemization Sites Using Deuterium Labeling and Tandem Mass Spectrometry. Available from: [Link]

-

Fluckey, J. D., & Vary, T. C. (2004). In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique. Methods in Molecular Biology. Available from: [Link]

-

Martens, L. (2021). Introduction into data analysis for mass spectrometry-based proteomics. YouTube. Available from: [Link]

-

Journal of Proteome Research. Recent Contributions of Proteomics to Our Understanding of Reversible Nε-Lysine Acylation in Bacteria. Available from: [Link]

-

GitHub Pages. Chapter 7 Mass spectrometry | Omics Data Analysis. Available from: [Link]

-

Massougo, R. G., & Konermann, L. (2023). Hydrogen/Deuterium Exchange Mass Spectrometry: Fundamentals, Limitations, and Opportunities. Analytical Chemistry. Available from: [Link]

-

Glibert, J., et al. (2014). A Chemical Proteomics Approach for Global Analysis of Lysine Monomethylome Profiling. Molecular & Cellular Proteomics. Available from: [Link]

-

Harvard University. Cell Culture in SILAC media. Available from: [Link]

-

Protocol Commons. Silac protocol. Available from: [Link]

-

SciSpace. Discovery of lysine post-translational modifications through mass spectrometric detection. Available from: [Link]

-

Zee, B. M., & Garcia, B. A. (2012). Discovery of lysine post-translational modifications through mass spectrometric detection. Essays in Biochemistry. Available from: [Link]

Sources

- 1. Lysine: Roles, Applications & Quantification in Biotech [metabolomics.creative-proteomics.com]

- 3. Use of deuterium-labeled lysine for efficient protein identification and peptide de novo sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. scispace.com [scispace.com]

- 6. Discovery of lysine post-translational modifications through mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iroatech.com [iroatech.com]

- 8. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. usherbrooke.ca [usherbrooke.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. wp.unil.ch [wp.unil.ch]

- 12. mdpi.com [mdpi.com]

- 13. Chapter 7 Mass spectrometry | Omics Data Analysis [uclouvain-cbio.github.io]

- 14. Quantifying absolute protein synthesis rates reveals principles underlying allocation of cellular resources - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to In Vivo Studies Using L-Lysine-4,4,5,5-d4 Hydrochloride: Principles, Protocols, and Applications

Abstract

The study of dynamic biological systems in vivo presents a significant challenge in modern biomedical research. Stable Isotope Labeling in Mammals (SILAM) has emerged as a powerful technique to quantitatively assess proteome dynamics in living organisms. This guide provides an in-depth technical overview of the principles, experimental design, and practical application of L-Lysine-4,4,5,5-d4 hydrochloride, a deuterated stable isotope-labeled amino acid, for in vivo studies. We will explore the rationale behind its use, from its biochemical significance to its detection by mass spectrometry. Detailed, field-tested protocols for dietary labeling in rodent models, sample preparation, and data analysis are presented, aimed at providing researchers, scientists, and drug development professionals with a comprehensive framework for investigating protein turnover, pharmacodynamics, and metabolic pathways in a physiologically relevant context.

Part 1: Foundational Principles

Chapter 1: The Biochemical Rationale for Lysine Labeling

L-lysine is an essential amino acid, meaning it cannot be synthesized de novo by mammals and must be obtained through the diet.[1][2] This characteristic is of paramount importance for metabolic labeling studies. When L-Lysine-4,4,5,5-d4 hydrochloride is introduced as the sole source of lysine, its incorporation into newly synthesized proteins is a direct and unambiguous measure of de novo protein synthesis.

The hydrochloride salt form of L-Lysine-d4 enhances its stability and solubility in aqueous solutions, making it suitable for a variety of experimental applications.[1] Lysine is also a frequent target for a wide array of post-translational modifications (PTMs), including ubiquitination and acetylation, which are critical in regulating protein stability and function.[3] The use of labeled lysine can, therefore, also facilitate the study of the dynamics of these modifications.

Chapter 2: Principles of Stable Isotope Labeling and Mass Spectrometry

Stable isotope labeling relies on the replacement of naturally abundant, "light" isotopes with less common, "heavy" stable isotopes.[4] In the case of L-Lysine-4,4,5,5-d4, four hydrogen atoms (¹H) are replaced with deuterium (²H or D). This substitution results in a mass increase of approximately 4 Daltons (Da) without significantly altering the chemical properties of the amino acid.[5]

During mass spectrometry (MS) analysis, proteins are first digested into smaller peptides. The mass spectrometer can then differentiate between peptides containing the "light" (natural) lysine and those containing the "heavy" d4-lysine due to this mass difference.[6][7] By comparing the signal intensities of the heavy and light peptide pairs, researchers can precisely quantify the relative abundance of newly synthesized proteins over time. This forms the basis of SILAM (Stable Isotope Labeling in Mammals), an extension of the widely used SILAC (Stable Isotope Labeling with Amino acids in Cell Culture) technique to whole organisms.[8][9][10]

Part 2: Experimental Design and Protocols

Chapter 3: Designing a SILAM Study with L-Lysine-d4

A successful SILAM study requires careful planning and consideration of several key factors:

-

Animal Model: The choice of animal model (e.g., mouse, rat) will depend on the biological question, disease model, and logistical considerations.

-

Labeling Strategy: The most common approach for in vivo labeling is the complete replacement of the standard diet with a custom diet where natural lysine is substituted with L-Lysine-4,4,5,5-d4 hydrochloride.[8] The duration of labeling is critical and depends on the turnover rate of the protein(s) of interest. A pilot study is often recommended to determine the optimal labeling time.

-

Ethical Considerations: All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare.

Caption: High-level workflow for a typical SILAM experiment using L-Lysine-d4.

Chapter 4: Protocol for Dietary Administration of L-Lysine-d4 in Mice

This protocol outlines the key steps for performing a dietary labeling experiment in mice.

-

Diet Preparation:

-

Obtain a custom mouse diet where standard L-lysine is completely replaced with L-Lysine-4,4,5,5-d4 hydrochloride. Ensure the diet is isocaloric and nutritionally matched to the control diet.

-

Commercially available, pre-made diets are recommended to ensure homogeneity and quality control.[8]

-

-

Animal Acclimatization:

-

House mice in a controlled environment (temperature, light/dark cycle).

-

For at least one week prior to the experiment, provide the mice with the control ("light") diet to allow them to acclimate to the food formulation.

-

-

Labeling Period:

-

Switch the experimental group of mice to the "heavy" L-Lysine-d4 diet. The control group continues on the "light" diet.

-

Provide food and water ad libitum.

-

Monitor the health and body weight of the animals regularly.

-

-

Sample Collection:

-

At predetermined time points, humanely euthanize the animals according to approved protocols.

-

Collect tissues of interest (e.g., liver, brain, muscle) and/or biofluids (e.g., blood plasma).

-

Immediately flash-freeze the samples in liquid nitrogen and store them at -80°C until further processing to preserve protein integrity.

-

Chapter 5: Sample Preparation for Mass Spectrometry

This protocol is a self-validating system designed to ensure reproducible and accurate results.

-

Protein Extraction:

-

Homogenize the frozen tissue samples in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the soluble proteins.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay. This is a critical step to ensure that equal amounts of protein from different samples are compared.

-

-

Protein Digestion:

-

Take an equal amount of protein from each sample (e.g., 50 µg).

-

Reduce disulfide bonds with dithiothreitol (DTT) and alkylate cysteine residues with iodoacetamide (IAA).

-

Digest the proteins into peptides using a mass spectrometry-grade protease, most commonly trypsin, overnight at 37°C.[3]

-

-

Peptide Cleanup:

-

Acidify the peptide mixture with formic acid to stop the digestion.

-

Desalt the peptides using a C18 solid-phase extraction column to remove salts and other contaminants that can interfere with MS analysis.

-

Dry the purified peptides under vacuum and store them at -80°C until analysis.

-

Part 3: Data Acquisition and Analysis

Chapter 6: LC-MS/MS Analysis

The prepared peptide samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase liquid chromatography and then introduced into the mass spectrometer. The instrument will acquire MS1 scans to measure the mass-to-charge ratio of the intact peptides (allowing for the detection of heavy/light pairs) and MS2 scans to fragment the peptides for sequence identification.

Chapter 7: Computational Analysis and Interpretation

Specialized software (e.g., MaxQuant, Proteome Discoverer) is required to analyze the complex datasets generated by LC-MS/MS. The software performs several key tasks:

-

Peptide and Protein Identification: Matching the fragmentation (MS2) spectra to a protein sequence database.

-

Quantification of Heavy/Light Ratios: Calculating the ratio of the signal intensity of the heavy (d4-lysine containing) peptide to its light counterpart.

-

Calculation of Protein Turnover Rates: The rate of incorporation of the heavy label over time is used to model and calculate the synthesis and degradation rates (or half-life) of individual proteins.[11]

Caption: Computational workflow for analyzing SILAM proteomics data.

Part 4: Applications and Quality Control

Chapter 8: Applications in Drug Development and Disease Modeling

The ability to measure protein dynamics in vivo has profound implications for biomedical research:

-

Pharmacodynamics: Researchers can determine how a drug affects the synthesis or degradation rate of its target protein, providing direct evidence of its mechanism of action in a living organism.[12][]

-

Biomarker Discovery: Changes in the turnover of specific proteins can serve as dynamic biomarkers for disease progression or therapeutic response.

-

Toxicity Studies: Unintended changes in protein turnover in off-target tissues can reveal potential toxicities of a drug candidate early in the development process.[12]

-

Understanding Disease: This technique allows for the investigation of how diseases like cancer, neurodegeneration, or metabolic disorders alter the protein landscape in a dynamic way.

Chapter 9: Quality Control and Trustworthiness

To ensure the integrity of the data, several quality control checks are essential:

-